o-Toluic acid

Overview

Description

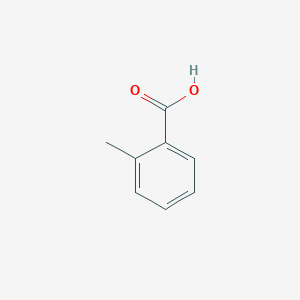

o-Toluic acid (2-methylbenzoic acid, C₈H₈O₂) is a methyl-substituted derivative of benzoic acid, characterized by a carboxylic acid group (-COOH) at the ortho position relative to the methyl group on the benzene ring . It has a molecular weight of 136.15 g/mol and is widely studied for its structural, chemical, and biological properties. Key identifiers include CAS No. 118-90-1 and EINECS 204-284-9 . Its applications span organic synthesis, material science, and metabolomics, where it is identified as a differential metabolite in gut microbiota studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Toluic acid can be synthesized through several methods:

- Reduction of phthalide with hydriodic acid and phosphorus .

- Electrolytic oxidation of o-xylene .

- Catalytic hydrogenation of phthalic anhydride .

- Hydrolysis of o-tolunitrile with sulfuric acid .

- Carbonation of the ether solution of the reaction product from butyl lithium and o-bromotoluene .

Oxidation of o-xylene with nitric acid: This is a common method where o-xylene is oxidized using concentrated nitric acid. The reaction mixture is refluxed at temperatures between 145°C and 155°C for about 55 hours.

Industrial Production Methods: The industrial production of this compound primarily involves the oxidation of o-xylene with nitric acid due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) reveals:

-

Differential scanning calorimetry (DSC) :

| Parameter | Control | Treated | Change (%) |

|---|---|---|---|

| ΔH (J/g) | 126.63 | 118.17 | -6.68 |

| Melting Point (°C) | 105.47 | 107.96 | +2.36 |

Reactivity with Bases and Acids

-

Neutralization : Reacts with bases (e.g., amines, hydroxides) to form salts, releasing heat .

-

Acid Catalysis : Participates in esterification and amidation reactions. For example, reacts with thionyl chloride to form o-toluoyl chloride , a precursor for pharmaceuticals .

Oxidation Reactions

-

Thallium(III) Oxidation : In HClO₄/HCl medium, this compound hydrazide is oxidized by Tl(III) via a complex-mediated mechanism. Rate decreases with increasing [H⁺] and [Cl⁻] .

-

Biofield Energy Impact : Alters crystallite size (↓) and thermal stability, potentially enhancing reaction kinetics in industrial processes .

Derivative Formation

This compound is functionalized to synthesize:

-

Halogenated derivatives : e.g., 5-iodo-2-methylbenzoic acid .

-

Heterocyclic hybrids : Forms triazoles and thiadiazoles via cyclocondensation (e.g., with hydrazine hydrate) .

-

Polymer precursors : Converts to o-tolunitrile (via dehydration) for use in agrochemicals .

Kinetic and Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

o-Toluic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been utilized in the development of:

- Antimalarial Drugs : It has been explored in combination therapies for treating malaria, particularly in formulations involving quinine derivatives. Research indicates that this compound can influence the solubility and efficacy of these drugs when used as a competitor in solubility studies .

- Biofield Treatment Studies : Investigations into biofield treatments have shown alterations in the physical and thermal properties of this compound, suggesting potential enhancements in its reactivity and utility as a pharmaceutical intermediate .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of various agrochemicals:

- Herbicides and Fungicides : It is a precursor for synthesizing compounds like bensulfuron-methyl, which is used as a herbicide. Additionally, it can be transformed into other active ingredients that improve crop protection .

- Pesticide Development : The compound plays a role in creating pesticides that are effective against a range of agricultural pests .

Chemical Manufacturing

This compound is integral to several chemical processes and products:

- Polymerization Initiators : It is employed as an initiator for vinyl chloride polymerization, contributing to the production of various polymers used in plastics .

- Fluorescent Whitening Agents : The compound is involved in the synthesis of fluorescent whitening agents such as ER33%, enhancing the brightness and appearance of textiles and paper products .

- Synthesis of Other Chemicals : this compound can be converted into other derivatives like o-tolunitrile and o-cyano-benzaldehyde, expanding its application scope in organic synthesis .

Physical and Thermal Properties

Research has indicated that biofield treatment can significantly alter the physical properties of this compound, making it potentially more useful as a chemical intermediate. For instance:

- Thermal Analysis : Studies show that treated samples exhibit changes in melting point and thermal stability, which could enhance their reactivity in chemical processes .

- Crystallinity Changes : The crystallite size reduction observed in treated samples may lead to improved reaction kinetics, further increasing its applicability in synthesis .

Case Studies

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of o-toluic acid involves undergoing chemical transformations such as oxidation or esterification to yield derivatives with specific properties. At the molecular level, this compound interacts with other reagents to form new bonds and generate products with desired characteristics .

Comparison with Similar Compounds

Structural and Crystallographic Differences

o-Toluic acid exhibits distinct structural features compared to its isomers (m- and p-toluic acids) and other substituted benzoic acids:

- Polymorphism : this compound forms multiple polymorphs (forms I, II, and III), with form III having a large unit cell, unlike m- or p-toluic acids .

- chloro substituents .

- Co-Crystallization : A 1:1 co-crystal of this compound and o-chlorobenzoic acid demonstrates disordered methyl/chloro groups, highlighting steric and electronic differences .

Table 1: Structural Properties of Toluic Acid Isomers

| Property | This compound | m-Toluic Acid | p-Toluic Acid |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Polymorphs | 3+ | Not reported | Not reported |

| Hydrogen Bonding Pattern | Ribbons | Ribbons | Ribbons |

| Substituent Effect | Steric hindrance | Moderate | Symmetrical |

Chemical Reactivity and Acidity

- Acidity : this compound (pKa ~3.4) is stronger than benzoic acid (pKa ~4.2) due to reduced mesomerism of the carboxyl group caused by steric hindrance from the methyl group . However, α-tertiary butylbenzoic acid (pKa ~2.8) is even stronger, emphasizing substituent size effects .

- Oxidation : this compound oxidizes more readily than m- and p-isomers in cobalt/bromide-catalyzed autoxidation, but it retards catalysis at high concentrations (>1.5 M) .

- Reactivity in Synthesis: this compound undergoes efficient dinitration with mixed acid (H₂SO₄/HNO₃) to yield 3,5-dinitro-2-methylbenzoic acid (96% yield, 1586 g/h productivity) in continuous-flow processes .

Table 2: Reactivity and Thermodynamic Data

| Property | This compound | Benzoic Acid | p-Toluic Acid |

|---|---|---|---|

| pKa (25°C) | ~3.4 | ~4.2 | ~4.3 |

| Autoxidation Rate* | High (retards Co/Br) | Low | Moderate |

| Solubility in H₂O (298K) | 0.12 g/100 mL | 0.34 g/100 mL | 0.08 g/100 mL |

| Apparent Molar Volume | ↑ with ethanol% | Not reported | Not reported |

*Catalyzed by cobalt bromide in acetic acid .

Solubility and Solvation Behavior

This compound’s solubility in ethanol-water mixtures increases with ethanol content due to enhanced solvation. Key findings include:

- Apparent Molar Volume (VΦ): VΦ rises with ethanol proportion, driven by hydrophobic interactions and reduced electrostriction .

- Thermodynamic Functions : Negative Gibbs energy values (-3.2 to -5.8 kJ/mol) indicate spontaneous solvation, with enthalpy-entropy compensation observed in water-rich mixtures .

Biological Activity

o-Toluic acid, also known as orththis compound, is an aromatic carboxylic acid with the chemical formula C₇H₈O₂. It is a derivative of toluene and has garnered attention for its various biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its aromatic structure and carboxylic functional group. Its physical properties include:

- Molecular Weight : 124.15 g/mol

- Melting Point : 20.5 °C

- Boiling Point : 200 °C

- Solubility : Soluble in organic solvents like ethanol and ether but less soluble in water.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the microdilution method. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These results suggest that this compound can inhibit the growth of certain bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has been tested for antifungal activity against Candida species. The antifungal assay revealed varying degrees of effectiveness:

| Candida Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 31.25 |

| Candida glabrata | 62.5 |

| Candida tropicalis | 125 |

The presence of specific functional groups in this compound likely contributes to its antifungal properties .

Toxicological Studies

Toxicological assessments have indicated that this compound possesses mutagenic potential. A bacterial mutagenicity study showed that it can induce mutations in certain strains of bacteria, raising concerns about its safety profile . Furthermore, the compound's effects on human health and environmental safety are under investigation.

Case Studies

- Biofield Treatment Effects : A study investigated the impact of biofield treatment on the physical and thermal properties of this compound. The treated samples exhibited changes in thermal stability and crystallite size, suggesting that biofield treatment may enhance reaction kinetics and yield in pharmaceutical applications .

- Quinine Interaction Studies : In pharmacological research, this compound was used as a competitive agent in drug solubility studies involving quinine. The results indicated that it could influence the solubility dynamics of quinine, potentially affecting its therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound derivatives to biological targets. These studies help elucidate the mechanism behind its biological activities and guide the design of more potent analogs.

Q & A

Basic Research Questions

Q. How can spectroscopic methods be employed to identify and characterize o-Toluic acid in organic samples?

this compound can be identified using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy . In H NMR, the aromatic protons appear as a singlet at δ 7.80 ppm, while the methyl group (-CH) in the ortho position resonates around δ 2.66 ppm. Carbon-13 NMR further confirms the aromatic carbons (e.g., δ 168.6 ppm for the carboxyl carbon) and methyl group (δ 17.35 ppm). IR spectroscopy detects the carboxyl (-COOH) stretch at ~1680–1700 cm and aromatic C-H stretches near 3000 cm. For rigorous validation, cross-reference with literature spectra (e.g., Bruker 400 MHz NMR data) and elemental analysis is recommended .

Q. What experimental methodologies are used to study the solubility and thermodynamic behavior of this compound in ethanol-water mixtures?

Solubility studies involve preparing saturated solutions of this compound in ethanol-water mixtures (e.g., 0–100% ethanol by volume). After equilibration under inert atmospheres, molal solubility is determined gravimetrically. Thermodynamic parameters like Gibbs free energy of solvation () and transfer () are calculated using equations derived from solubility product () and activity coefficients. Density measurements enable calculation of apparent molar volumes () to assess solute-solvent interactions. Non-ideality in solutions is attributed to ion association and electrostatic effects, validated through Van’t Hoff plots and transfer function analysis .

Advanced Research Questions

Q. What challenges arise in interpreting the NMR spectrum of this compound, particularly regarding substitution patterns?

The ortho-substitution pattern of the methyl and carboxyl groups complicates NMR interpretation due to magnetic equivalence of aromatic protons. While the singlet at δ 7.80 ppm confirms aromaticity, distinguishing between para and ortho positions requires advanced techniques like 2D NMR (COSY, NOESY) or heteronuclear correlation (HSQC). Coupling constants and integration ratios are insufficient for definitive assignment. Complementary methods such as X-ray diffraction (XRD) or computational modeling (DFT) are necessary to resolve ambiguities in substitution patterns .

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric chemistry studies?

this compound is a product of aromatic alkene ozonolysis (e.g., o-tolualdehyde oxidation). Its presence in particulate matter (PM) is quantified using Thermal Desorption Aerosol Gas Chromatography (TD-GC/MS) or Aerosol Mass Spectrometry (AMS). Studies show this compound condenses rapidly onto particles during SOA formation, with concentrations correlating with PM mass. Its role in nucleation is attributed to low volatility and hydrogen-bonding capacity, impacting air quality models .

Q. What methodologies are used to analyze the thermal stability and crystallinity of this compound under experimental treatments?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability. For example, DSC reveals melting points (~107–108°C) and latent heat of fusion, while TGA tracks decomposition temperatures (~250°C). XRD determines crystallite size changes (e.g., from 108 nm to 124 nm after biofield treatment). FT-IR confirms structural integrity post-treatment by monitoring carboxyl and methyl group vibrations .

Q. How can researchers address contradictions in published solubility data for this compound?

Discrepancies often arise from variations in solvent purity, equilibration time, or temperature control. To mitigate, standardize protocols:

- Use high-purity solvents (e.g., ≥99% ethanol) and degas solutions.

- Validate measurements with multiple techniques (e.g., gravimetry, UV-Vis spectroscopy).

- Cross-reference with thermodynamic models (e.g., UNIFAC) to predict non-ideality in mixed solvents .

Q. What synthetic strategies are employed to functionalize this compound for pharmaceutical intermediates?

this compound is used in amide coupling reactions (e.g., with EDCI/HOBt activation) to synthesize inhibitors or prodrugs. For example, Scheme 3 in details its reaction with amines under DMF/DIPEA conditions. Optimization focuses on minimizing side reactions (e.g., dimerization) by controlling stoichiometry and reaction time. Purity is confirmed via HPLC and melting point analysis .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing solute-solvent interaction data in this compound studies?

Use multivariate regression to correlate solvent composition (e.g., ethanol-water ratios) with solubility or apparent molar volumes. For ion association studies, apply Debye-Hückel theory to activity coefficients. Report uncertainties using error propagation for derived parameters like .

Properties

IUPAC Name |

2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52337-78-7 (cadmium salt) | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026161 | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

496 to 498 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

118-90-1, 25567-10-6 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NR3033Y0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 to 226 °F (NTP, 1992), 103.7 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.